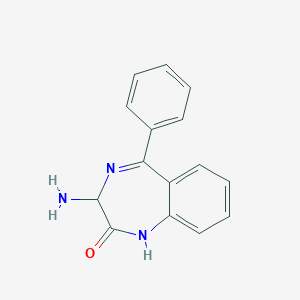

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

説明

BenchChem offers high-quality 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUWBSPUUGLXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401326 | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103343-47-1 | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103343471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-PHENYL-1,3-DIHYDRO-1,4-BENZODIAZEPIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AHA6SN6LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a key heterocyclic compound within the benzodiazepine class. Benzodiazepines are a well-established class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] This document details the chemical structure, physicochemical properties, synthesis, and applications of this specific derivative, with a focus on its role as a crucial intermediate in pharmaceutical development and neuroscience research. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a derivative of the 1,4-benzodiazepine core structure.[1] The core of this and many related pharmaceuticals is 5-phenyl-1H-benzo[e][2][3]diazepin-2(3H)-one.[1] The defining features of the title compound are an amino group substituted at the 3-position, a phenyl group at the 5-position, and the characteristic fused diazepine-benzene ring system.

Chemical Identifiers

A summary of the key chemical identifiers for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is presented below.

| Identifier | Value |

| IUPAC Name | 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one[4] |

| CAS Number | 103343-47-1[2][3][4][5] |

| Molecular Formula | C₁₅H₁₃N₃O[2][4][5] |

| Molecular Weight | 251.28 g/mol [4][6] |

| InChI | InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)[4][6] |

| InChIKey | GLUWBSPUUGLXCW-UHFFFAOYSA-N[6] |

| SMILES | c1ccc(cc1)C2=NC(C(=O)Nc3ccccc32)N[6] |

| Synonyms | 3-Amino-5-phenyl-1,3-dihydro-benzo[e][2][3]diazepin-2-one[2][5] |

Physicochemical Properties

The known physical and chemical properties of the compound are outlined in the following table.

| Property | Value |

| Appearance | White to light yellow powder[5] |

| Purity | ≥ 98% (HPLC)[5] |

| Predicted Boiling Point | 456.7±45.0 °C[7] |

| Predicted Density | 1.30±0.1 g/cm³[7] |

| Storage Conditions | 0 - 8 °C[5] |

Synthesis and Experimental Protocols

A convenient method for synthesizing 3-amino-1,5-benzodiazepine-2-one derivatives involves a Michael addition reaction of o-phenylenediamine with dehydroalanine ester derivatives, followed by cyclization.[8] Although this describes a 1,5-benzodiazepine, similar principles can apply to 1,4-benzodiazepine synthesis. The synthesis and resolution of racemic 3-amino-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones have also been described in the chemical literature, indicating that methods for its preparation and chiral separation exist.[9]

A generalized workflow for the synthesis of 1,4-benzodiazepine derivatives is depicted below.

Biological Activity and Mechanism of Action

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs to the benzodiazepine class of compounds, which are known to exert their effects by modulating the gamma-aminobutyric acid (GABA) system.[1] Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[1]

General Mechanism of Action

The binding of benzodiazepines to a specific site on the GABA-A receptor (the benzodiazepine binding site) enhances the affinity of GABA for its own binding site.[1] This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission. This leads to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[1]

While this describes the general mechanism for the class, specific pharmacological studies on 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one itself are not detailed in the provided search results. However, its structural similarity to active benzodiazepines suggests it would interact with the central nervous system.[5][10]

Applications in Research and Drug Development

The primary application of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is as a versatile chemical intermediate in pharmaceutical research and development.[5]

-

Pharmaceutical Development : It serves as a key building block for the synthesis of more complex and novel benzodiazepine derivatives.[5] The amino group at the 3-position provides a reactive handle for further chemical modifications, allowing for the creation of a library of compounds to be screened for specific therapeutic activities, such as improved anxiolytic or sedative profiles.[5]

-

Neuroscience Research : This compound is utilized in studies exploring the central nervous system.[5] It can be used as a tool compound to investigate the structure-activity relationships of the benzodiazepine binding site on the GABA-A receptor, helping to elucidate the mechanisms of anxiety, depression, and other neurological conditions.[5]

-

Drug Formulation : As a benzodiazepine derivative, it can be studied in formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[5]

Conclusion

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound of significant interest in medicinal chemistry and pharmacology. While not an end-product therapeutic itself, its role as a key synthetic intermediate is critical for the development of new generations of benzodiazepine-based drugs. Its structure provides a valuable scaffold for chemical exploration, enabling the synthesis of novel molecules with potentially enhanced efficacy, selectivity, and safety profiles for treating a range of central nervous system disorders. Further research into its specific biological activities and the development of efficient, scalable synthetic routes will continue to be of high value to the drug development community.

References

- 1. isca.me [isca.me]

- 2. scbt.com [scbt.com]

- 3. 3-AMINO-5-PHENYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE | 103343-47-1 [chemicalbook.com]

- 4. 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C15H13N3O | CID 4259649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS: 103343-47-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a heterocyclic organic compound belonging to the benzodiazepine class. While not a widely marketed pharmaceutical itself, it serves as a crucial chiral intermediate in the synthesis of a variety of pharmacologically active 1,4-benzodiazepine derivatives. Its structure provides a versatile scaffold for medicinal chemists to develop novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor to biologically active molecules, with a focus on cholecystokinin (CCK) receptor ligands.

Chemical and Physical Properties

The fundamental properties of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 103343-47-1 | |

| Molecular Formula | C₁₅H₁₃N₃O | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white or light yellow powder | |

| Stereochemistry | Racemic | |

| Storage Temperature | 0 - 8 °C |

Synthesis

The synthesis of racemic 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been reported, providing a foundational method for obtaining this key intermediate.

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The following protocol is based on the synthetic routes described in the literature for 3-amino-1,4-benzodiazepin-2-ones.

Materials:

-

2-Amino-5-chlorobenzophenone (or a related aminobenzophenone)

-

Chloroacetyl chloride

-

Toluene

-

Hexamine

-

Formic acid

-

Ethanol

-

Ammonia

-

Appropriate solvents for workup and purification (e.g., dichloromethane, ethyl acetate)

-

Silica gel for chromatography

Procedure:

-

N-Chloroacetylation of 2-aminobenzophenone: 2-Amino-5-chlorobenzophenone is dissolved in toluene. Chloroacetyl chloride is added, and the mixture is refluxed to yield N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.

-

Cyclization to the 1,4-benzodiazepine ring: The resulting N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide is treated with hexamine and formic acid in ethanol to facilitate the formation of the seven-membered diazepine ring, yielding the 1,4-benzodiazepin-2-one.

-

Introduction of the 3-amino group: The 3-position of the benzodiazepine ring is then functionalized to introduce the amino group. This can be achieved through various methods, including the displacement of a suitable leaving group (e.g., a halogen) with ammonia or a protected form of ammonia.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a solid.

Note: This is a generalized procedure. For specific reaction conditions, stoichiometry, and yields, it is imperative to consult the primary literature, such as the work by Bock et al. (1987) in the Journal of Organic Chemistry.

Caption: Synthetic workflow for the target compound.

Biological Activity and Mechanism of Action

While 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one itself is not extensively characterized for its biological activity in publicly available literature, its derivatives have been synthesized and evaluated as potent and selective ligands for cholecystokinin (CCK) receptors, specifically the CCK1 and CCK2 subtypes. Therefore, this compound is a valuable scaffold for developing modulators of the CCK system.

Cholecystokinin Receptors as a Target

The CCK receptors are G-protein coupled receptors (GPCRs) that play significant roles in various physiological processes.

-

CCK1 Receptors: Predominantly found in the periphery, particularly in the gallbladder and pancreas, where they are involved in digestion and satiety.

-

CCK2 Receptors: Primarily located in the central nervous system and the stomach, and are implicated in anxiety, memory, and gastric acid secretion.

Benzodiazepine-based compounds can act as allosteric modulators of CCK receptors, meaning they bind to a site on the receptor that is different from the endogenous ligand (CCK) binding site. This allosteric interaction can influence the affinity and/or efficacy of the natural ligand.

Quantitative Data for Derivatives

The following table summarizes the biological activity of various 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones, which are derivatives synthesized from the core compound of interest. The data is from radioligand binding assays and in vivo studies.

| Compound | CCK1 Receptor Affinity (Ki, nM) | CCK2 Receptor Affinity (Ki, nM) | In Vivo Activity (ED₅₀, mg/kg) |

| Derivative 1 (Example) | 11 | >1000 | Not Reported |

| Derivative 2 (Example) | 10 | >1000 | 0.46 (Tail Suspension Test) |

| Derivative 3 (Example) | 9 | >1000 | 0.49 (Porsolt Swimming Test) |

Note: The specific structures of the derivatives are detailed in the cited literature. This table demonstrates the potential for developing potent and selective CCK1 receptor ligands from the core scaffold.

Experimental Protocol: Radioligand Binding Assay for CCK Receptors

This protocol provides a general methodology for assessing the binding affinity of compounds to CCK receptors.

Materials:

-

Cell membranes expressing human CCK1 or CCK2 receptors

-

Radioligand (e.g., ¹²⁵I-labeled CCK-8)

-

Test compounds (including the 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives)

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, bacitracin, and bovine serum albumin)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The protein concentration is determined.

-

Assay Setup: In a 96-well plate, the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound are incubated in the assay buffer.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the filter plates, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filter-bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The interaction of benzodiazepine derivatives with CCK receptors can modulate downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for CCK1 and CCK2 receptors and a proposed mechanism for allosteric modulation.

Caption: CCK1 receptor signaling pathway.

Caption: CCK2 receptor signaling pathway.

Caption: Allosteric modulation of CCK receptors.

Conclusion

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a valuable and versatile building block in medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a synthetic intermediate for the generation of potent and selective drug candidates, particularly for the cholecystokinin receptor family, is well-documented. The information provided in this technical guide offers a foundation for researchers and drug development professionals to understand the synthesis, properties, and therapeutic potential of compounds derived from this important benzodiazepine scaffold. Further exploration of derivatives based on this core structure may lead to the discovery of novel therapeutics for a range of disorders.

In-Depth Technical Guide: 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological significance of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This compound serves as a key intermediate in the development of novel therapeutics, particularly within the benzodiazepine class of compounds.

Physicochemical Data

The fundamental physicochemical properties of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃O | [1] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Monoisotopic Mass | 251.105862047 Da | [1][3] |

| Appearance | White to light yellow powder | [4] |

| CAS Number | 103343-47-1 | [4][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. The following sections outline representative methodologies based on established chemical literature.

Synthesis Protocol: From Oxazepam

A common route to 3-substituted-1,4-benzodiazepines involves the activation of a hydroxyl group at the 3-position, followed by nucleophilic substitution. This protocol is adapted from methodologies described for the synthesis of related 3-amino-1,4-benzodiazepines.[6]

Step 1: Chlorination of Oxazepam

-

Reaction Setup: To a solution of Oxazepam (7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one) in an anhydrous aprotic solvent such as dichloromethane (DCM) or chloroform, add a chlorinating agent. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control reactivity.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 3-chloro-1,4-benzodiazepine intermediate.

Step 2: Amination of the 3-Chloro Intermediate

-

Reaction Setup: Dissolve the crude 3-chloro intermediate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the desired 3-amino product by TLC.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of benzodiazepines in a research setting, which can be adapted for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[4]

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The exact ratio can be optimized to achieve the best separation.

-

Detection: Set the UV detector to a wavelength where the compound exhibits strong absorbance.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of dilutions for calibration.

-

Analysis: Inject the standards and the sample onto the column and record the chromatograms. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Biological Activity and Signaling Pathways

Benzodiazepines are well-known for their action on the central nervous system, primarily through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7] This leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Furthermore, derivatives of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one have been investigated as ligands for cholecystokinin (CCK) receptors, suggesting a potential role in modulating gastrointestinal and neurological functions.[6] Some studies have also indicated that related compounds may possess anti-ischemic properties.

Illustrative Workflow for Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Caption: Synthetic and purification workflow.

References

- 1. 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C15H13N3O | CID 4259649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. (R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one | C15H13N3O | CID 1502031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-AMINO-5-PHENYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE | 103343-47-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. isca.me [isca.me]

A Technical Guide to the Physical Properties of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted physical properties of the chemical intermediate, 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. This compound serves as a critical building block in the synthesis of various benzodiazepine derivatives and is of significant interest in pharmaceutical and neuroscience research.[1]

Chemical Identity

This section details the fundamental identifiers for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

| Identifier | Value | Source(s) |

| CAS Number | 103343-47-1 | [1][2][3] |

| Molecular Formula | C₁₅H₁₃N₃O | [1][2][4] |

| IUPAC Name | 3-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | [2] |

| Synonyms | 3-Amino-5-phenyl-1,3-dihydro-benzo[e][3][4]diazepin-2-one | [1][5] |

| Appearance | White to light yellow powder | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Physicochemical Properties

The following tables summarize the available quantitative data for the compound. It is important to note that most of the specific physical properties are computationally predicted, and experimentally verified data is limited in publicly accessible literature.

Table 2.1: Molar Mass and Density

| Property | Value | Type | Source(s) |

| Molar Mass | 251.28 g/mol | Computed | [2][4] |

| Density | 1.30 ± 0.1 g/cm³ | Predicted | [4] |

Table 2.2: Predicted Thermodynamic Properties

| Property | Value | Type | Source(s) |

| Boiling Point | 456.7 ± 45.0 °C | Predicted | [4] |

Table 2.3: Computed Molecular Properties

| Property | Value | Type | Source(s) |

| XLogP3 | 1.5 | Computed | [6] |

| Hydrogen Bond Donor Count | 2 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

| Rotatable Bond Count | 1 | Computed | [2] |

| Exact Mass | 251.105862047 Da | Computed | [2][6] |

| Monoisotopic Mass | 251.105862047 Da | Computed | [2][6] |

| Topological Polar Surface Area | 67.5 Ų | Computed | [2][6] |

Experimental Protocols

As specific experimental procedures for the characterization of this compound are not detailed in the available literature, this section provides generalized, standard laboratory protocols for determining key physical properties.

3.1. Melting Point Determination (Capillary Method)

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

3.2. Solubility Assessment

-

A known mass (e.g., 1 mg) of the compound is added to a known volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO) in a vial.

-

The mixture is vortexed for a specified time (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

-

The sample is visually inspected for undissolved solid.

-

If dissolved, further compound is added incrementally until saturation is reached. If not dissolved, the sample is classified as poorly soluble or insoluble, and the procedure is repeated with larger volumes of solvent.

-

Quantitative solubility can be determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

The NMR tube is placed into the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. Data processing involves Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard.

3.4. Infrared (IR) Spectroscopy

-

For a solid sample, an attenuated total reflectance (ATR) accessory is commonly used. A small amount of the powder is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel or intermediate compound like 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C15H13N3O | CID 4259649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-AMINO-5-PHENYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE | 103343-47-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. (R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one | C15H13N3O | CID 1502031 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS No. 103343-47-1) is a heterocyclic organic compound belonging to the benzodiazepine class.[1][2][3] The core structure, 5-phenyl-1H-benzo[e][4][5]diazepin-2(3H)-one, is the foundational skeleton for many widely used pharmaceutical agents, including diazepam.[6][7] This specific derivative is distinguished by an amino group at the 3-position, which presents a key site for further chemical modification. It serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system such as anxiolytics and sedatives.[1][8] Its utility in medicinal chemistry lies in its potential to be elaborated into a diverse library of compounds for screening and development.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and development as a potential drug candidate. The data presented below are compiled from computational predictions and available chemical databases.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N₃O | PubChem[9][10][11] |

| Molecular Weight | 251.28 g/mol | PubChem[9][10] |

| Appearance | White to light yellow powder | Chem-Impex[1] |

| Boiling Point (Predicted) | 456.7 ± 45.0 °C | ChemBK[2] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | ChemBK[2] |

| XLogP3 (Predicted) | 1.5 | PubChem[10] |

| Hydrogen Bond Donor Count | 2 | PubChem[9] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[9] |

| Rotatable Bond Count | 2 | PubChem[9] |

| Topological Polar Surface Area | 67.5 Ų | PubChem[9][10] |

| Exact Mass | 251.105862047 Da | PubChem[9][10] |

Identifiers

| Identifier Type | Value |

| CAS Number | 103343-47-1[3] |

| PubChem CID | 4259649[9] |

| InChI | InChI=1S/C15H13N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h1-9,14H,16H2,(H,17,19)[11] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)N[11] |

Experimental Protocols and Synthesis

The synthesis of 3-amino-1,4-benzodiazepine-2-ones is a critical process in medicinal chemistry. While specific, detailed protocols for this exact compound are proprietary or embedded within broader synthetic schemes, a generalized and widely cited methodology involves a multi-step sequence.

General Synthesis Workflow

A common synthetic route begins with a 2-aminobenzophenone derivative, which undergoes a series of reactions including amination, cyclization, and subsequent functional group manipulations to introduce the amino group at the 3-position. A convenient method for a related structure involves a Michael addition of o-phenylenediamine with a dehydroalanine derivative, followed by cyclization.[12]

The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of the target compound.

Example Protocol: Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives

This protocol is adapted from a method for synthesizing related 1,5-benzodiazepine structures and is provided for illustrative purposes.[12]

-

Michael Addition: To a solution of an appropriate dehydroalanine ester derivative in a suitable solvent (e.g., dichloromethane), add o-phenylenediamine. The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Cyclization: The resulting crude intermediate is dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated to reflux. The cyclization reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 3-amino-benzodiazepine-2-one derivative.

Biological Activity and Mechanism of Action

As a benzodiazepine derivative, 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is expected to exert its effects on the central nervous system. Benzodiazepines are a class of psychotropic drugs that act as positive allosteric modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[4][5]

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, allows chloride ions to enter the neuron.[13] This influx of negative ions causes hyperpolarization of the cell membrane, leading to an inhibitory effect on neurotransmission.[13]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits.[13][14] This binding does not open the channel directly but instead enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[13] This potentiation of GABA's inhibitory effect is the basis for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[6]

The following diagram illustrates the modulatory effect of benzodiazepines on the GABA-A receptor signaling pathway.

Conclusion

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound of significant interest in the field of medicinal chemistry. Its structural relationship to well-known benzodiazepine drugs makes it a valuable precursor for the synthesis of new chemical entities with potential therapeutic applications in neuroscience.[1] The presence of a reactive amino group provides a versatile handle for creating libraries of derivatives for structure-activity relationship (SAR) studies. A thorough understanding of its chemical properties, synthetic pathways, and the biological mechanism of its parent class is fundamental for any researcher aiming to leverage this compound in drug discovery and development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 3-AMINO-5-PHENYL-1,3-DIHYDRO-2H-1,4-BENZODIAZEPIN-2-ONE | 103343-47-1 [chemicalbook.com]

- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. isca.me [isca.me]

- 7. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C15H13N3O | CID 4259649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one | C15H13N3O | CID 1502031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Analysis of Available Data

An extensive review of publicly available scientific literature and chemical databases indicates that 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is primarily recognized as a chemical intermediate in the synthesis of more complex benzodiazepine derivatives.[1][2] There is a notable absence of specific research detailing its mechanism of action, pharmacological profile, binding affinities, or its effects on cellular signaling pathways.

While this guide cannot provide a specific mechanism of action for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one due to the lack of direct studies, it is useful to consider the well-established mechanism of the broader benzodiazepine class to which it belongs. This information provides a foundational context for its potential, though unconfirmed, pharmacological activity.

General Mechanism of Action for Benzodiazepines

Benzodiazepines typically exert their effects on the central nervous system by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system.[3] GABA is the primary inhibitory neurotransmitter in the brain. The general mechanism can be summarized as follows:

-

Target Receptor: The primary molecular target for benzodiazepines is the GABA-A receptor, which is a ligand-gated ion channel.[3]

-

Allosteric Modulation: Benzodiazepines do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site on the receptor, distinct from the GABA binding site.[3]

-

Enhanced GABAergic Inhibition: The binding of a benzodiazepine to the GABA-A receptor enhances the effect of GABA. It increases the frequency of the chloride ion channel opening, leading to an increased influx of chloride ions into the neuron.[3]

-

Neuronal Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.[3][4]

Putative Signaling Pathway for Benzodiazepine Action

The following diagram illustrates the generally accepted signaling pathway for benzodiazepines that act on the GABA-A receptor. It is important to reiterate that this is a generalized pathway for the benzodiazepine class and has not been specifically validated for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Caption: Generalized signaling pathway for benzodiazepine action at the GABA-A receptor.

Quantitative Data

Due to the lack of specific studies on 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, no quantitative data such as binding affinities (Ki, IC50) or efficacy (EC50) values are available in the reviewed literature.

Experimental Protocols

Similarly, the absence of published pharmacological studies on this specific compound means there are no experimental protocols to report. Research on other benzodiazepines typically involves the following methodologies:

-

Radioligand Binding Assays: To determine the binding affinity of the compound for the benzodiazepine site on the GABA-A receptor. This is often performed using membranes from rodent brain tissue and a radiolabeled benzodiazepine ligand.

-

Electrophysiological Recordings: Techniques such as patch-clamp recordings from cultured neurons or in brain slices are used to measure the effect of the compound on GABA-A receptor-mediated currents.

-

In Vivo Behavioral Models: Animal models of anxiety, sedation, and seizures are employed to assess the pharmacological effects of the compound in a whole organism.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow that could be used to characterize the mechanism of action of a novel benzodiazepine-like compound.

Caption: Hypothetical experimental workflow for characterizing a novel benzodiazepine.

Conclusion

References

An In-depth Technical Guide on the Biological Activity of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a heterocyclic compound belonging to the 1,4-benzodiazepine class. While this core structure serves as a crucial synthetic intermediate in the development of various therapeutic agents, its intrinsic biological activity is not extensively documented in publicly available literature.[1] However, its derivatives have been the subject of significant research, revealing a range of pharmacological activities, most notably as modulators of the cholecystokinin (CCK) receptors and exhibiting potential as anxiolytic and antidepressant agents.[2] This technical guide provides a comprehensive overview of the known biological activities of derivatives of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, detailed experimental protocols for key biological assays, and a visualization of the relevant signaling pathways.

Core Compound: A Synthetic Precursor

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is primarily recognized as a versatile starting material for the synthesis of a library of 1,4-benzodiazepine analogs.[1] Its chemical structure, featuring a reactive amino group at the 3-position, allows for a variety of chemical modifications, leading to the generation of derivatives with diverse pharmacological profiles. The general structure-activity relationship (SAR) studies of 1,4-benzodiazepines indicate that substitutions at various positions on the benzodiazepine scaffold can significantly influence their receptor binding affinity and functional activity.[3][4]

Biological Activity of Derivatives

The primary biological targets identified for derivatives of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one are the cholecystokinin (CCK) receptors, particularly the CCK1 receptor subtype.[2][5] Additionally, as benzodiazepines, these compounds are expected to interact with the gamma-aminobutyric acid type A (GABAA) receptor, the classical target for this class of drugs.[3]

Cholecystokinin (CCK) Receptor Activity

A significant body of research has focused on the synthesis of 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones, derived from the core compound, and their evaluation as CCK receptor ligands. Several of these derivatives have demonstrated high affinity and selectivity for the CCK1 receptor.[2][5]

Anxiolytic and Antidepressant-like Effects

Behavioral pharmacology studies on potent CCK1 receptor ligands derived from the core structure have revealed significant anxiolytic and antidepressant-like effects in animal models.[2][5] These findings suggest that the therapeutic potential of this class of compounds extends beyond the classical sedative and hypnotic effects associated with many benzodiazepines.

Quantitative Biological Data

Table 1: CCK1 Receptor Binding Affinities of 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives [2][5]

| Compound ID | Substitution on 3-Anilino Moiety | CCK1 Receptor Affinity (Ki, nM) |

| 18 | 4-Methyl | 11 |

| 24 | 4-Methoxy | 10 |

| 28 | 4-Chloro | 11 |

| 33 | 3,4-Dichloro | 9 |

Table 2: In Vivo Efficacy of Selected Derivatives in Behavioral Assays [2][5]

| Compound ID | Assay | Endpoint | Value (mg/kg) |

| 24 | Tail Suspension Test | ED50 | 0.46 |

| 28 | Porsolt Swimming Test | ED50 | 0.49 |

Experimental Protocols

Radioligand Binding Assay for CCK1 Receptor

This protocol describes a method for determining the binding affinity of test compounds to the CCK1 receptor using a radiolabeled ligand.

Materials:

-

Membrane Preparation: Guinea pig cerebral cortex membranes or a cell line expressing the human CCK1 receptor.

-

Radioligand: [3H]Devazepide or [125I]CCK-8.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

-

Test Compounds: Derivatives of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one dissolved in a suitable solvent (e.g., DMSO).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Thaw the membrane preparation on ice.

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Test compound or vehicle.

-

Radioligand at a final concentration close to its Kd value.

-

Membrane preparation (typically 50-100 µg of protein per well).

-

-

For non-specific binding determination, add a high concentration of a known CCK1 receptor antagonist (e.g., Devazepide) instead of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated using non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Tail Suspension Test (TST)

This test is used to assess antidepressant-like activity in mice.

Materials:

-

Apparatus: A horizontal bar placed at a sufficient height to prevent the mice from touching any surface.

-

Adhesive tape.

-

Test Animals: Male ICR mice.

Procedure:

-

Acclimatize the mice to the testing room for at least 1 hour before the experiment.

-

Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

-

Suspend each mouse individually from the horizontal bar by taping its tail.

-

Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any movement except for minor oscillations of the body.

Data Analysis: The duration of immobility is measured and compared between the treated and control groups. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect. The ED50 value, the dose that produces 50% of the maximum effect, can be calculated.

Porsolt Forced Swim Test (FST)

This is another widely used behavioral test to screen for antidepressant activity.

Materials:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Test Animals: Male ICR mice.

Procedure:

-

Acclimatize the mice to the testing room.

-

Administer the test compound or vehicle i.p. prior to the test.

-

Gently place each mouse into the cylinder of water.

-

The total duration of the test is 6 minutes. The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

Data Analysis: The duration of immobility is compared between the treated and control groups. A significant decrease in immobility time suggests an antidepressant-like effect. The ED50 value can be determined.

Signaling Pathways

GABAA Receptor Signaling Pathway

Benzodiazepines are positive allosteric modulators of the GABAA receptor. Their binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.

Caption: GABA-A Receptor Signaling Pathway.

CCK1 Receptor Signaling Pathway

Derivatives of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one act as ligands for the CCK1 receptor, a G-protein coupled receptor (GPCR).

Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel derivatives of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Caption: Experimental Workflow for Drug Discovery.

Conclusion

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. While the core compound itself is primarily a synthetic intermediate, its derivatives, particularly 3-anilino substituted analogs, have demonstrated significant biological activity as high-affinity ligands for the CCK1 receptor. These compounds exhibit promising anxiolytic and antidepressant-like effects in preclinical models, highlighting their potential for the treatment of various central nervous system disorders. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives could lead to the development of novel drug candidates with improved efficacy and safety profiles. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals working in this area.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of substituted 3-anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones and their evaluation as cholecystokinin-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemisgroup.us [chemisgroup.us]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and Its Derivatives

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its derivatives. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [2] |

| Synonyms | 3-Amino-5-phenyl-1,3-dihydro-benzo[e][3][4]diazepin-2-one | [1] |

| CAS Number | 103343-47-1 | [1][2] |

| Molecular Formula | C₁₅H₁₃N₃O | [1][2] |

| Molecular Weight | 251.29 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis of 3-Substituted-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones

The synthesis of 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its derivatives often starts from commercially available benzodiazepines, such as oxazepam. A general synthetic workflow involves the activation of the 3-hydroxyl group followed by nucleophilic substitution.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of 3-amino-1,4-benzodiazepine derivatives, based on methods described in the literature.[5]

-

Activation of the 3-Hydroxyl Group: Oxazepam is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. An activating agent, for example, thionyl chloride or a phosphoryl chloride derivative, is added dropwise at a controlled temperature (often 0 °C) to form the 3-chloro or 3-phosphoryloxy intermediate, respectively. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess reagents. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

Nucleophilic Substitution: The resulting activated intermediate is dissolved in a suitable solvent, and the desired primary or secondary amine is added. The reaction is typically stirred at room temperature or heated to reflux to facilitate the substitution. The progress of the reaction is again monitored by TLC.

-

Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-substituted amino-1,4-benzodiazepin-2-one derivative.

Biological Activity of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives

While 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is primarily a synthetic intermediate, its derivatives have shown significant biological activity at various receptors, most notably the γ-aminobutyric acid type A (GABA-A) receptors and cholecystokinin (CCK) receptors.

GABA-A Receptor Binding Affinities

The GABA-A receptor is the primary target for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines. The binding affinities (Ki) of several derivatives for different GABA-A receptor subtypes are presented below.

| Compound | α₁β₃γ₂ (Ki, nM) | α₂β₃γ₂ (Ki, nM) | α₃β₃γ₂ (Ki, nM) | α₅β₃γ₂ (Ki, nM) | Reference |

| Imidazobenzodiazepine Derivative 1-S | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 | [3][6] |

| Imidazobenzodiazepine Derivative 1-R | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 | [3][6] |

| Triazolam-like Derivative 2-S | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [3][6] |

| Diazepam-like Derivative 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [3][6] |

Cholecystokinin (CCK) Receptor Binding Affinities

Certain 3-anilino-1,4-benzodiazepine derivatives have been identified as potent ligands for cholecystokinin receptors, which are involved in various physiological processes, including anxiety and satiety.

| Compound | CCK₁ Receptor Affinity (nM) | Reference |

| 3-Anilinobenzodiazepine 18 | 11 | [5] |

| 3-Anilinobenzodiazepine 24 | 10 | [5] |

| 3-Anilinobenzodiazepine 28 | 11 | [5] |

| 3-Anilinobenzodiazepine 33 | 9 | [5] |

Signaling Pathway: Mechanism of Action at the GABA-A Receptor

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, and this binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.

Spectroscopic Data

Pharmacokinetics

Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is not extensively documented. However, the pharmacokinetic properties of benzodiazepines, in general, are well-studied. They are typically well-absorbed orally, exhibit extensive protein binding, and are metabolized in the liver, primarily through the cytochrome P450 system, followed by glucuronidation before renal excretion. The pharmacokinetic profiles of specific derivatives would need to be determined experimentally.

Conclusion

3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a valuable molecular scaffold in medicinal chemistry. While the parent compound itself is not extensively characterized for its biological activity, its derivatives have demonstrated significant potential as modulators of key central nervous system targets, including GABA-A and CCK receptors. The synthetic accessibility of this core structure allows for the generation of diverse libraries of compounds for further drug discovery and development efforts. Future research into the specific pharmacological and pharmacokinetic properties of the parent compound and its novel derivatives could unveil new therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C15H13N3O | CID 4259649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one [webbook.nist.gov]

Discovery and history of 1,4-benzodiazepin-2-ones

An In-depth Technical Guide to the Discovery and History of 1,4-Benzodiazepin-2-ones

Abstract

The discovery of 1,4-benzodiazepin-2-ones represents a landmark in medicinal chemistry and a paradigm shift in the pharmacological management of anxiety, insomnia, and seizure disorders. This guide provides a technical narrative of their journey from a serendipitous laboratory finding to one of the most prescribed classes of drugs worldwide. We will explore the initial synthesis by Leo Sternbach, the elucidation of their novel mechanism of action as positive allosteric modulators of the GABA-A receptor, the critical structure-activity relationships that have guided the development of numerous analogs, and the foundational synthetic protocols. This document is intended for researchers and professionals in drug development, offering field-proven insights into the causality behind the chemical and pharmacological evolution of this pivotal class of central nervous system agents.

Pre-Benzodiazepine Era: A Landscape of "Crude Hypnotics"

Prior to the 1960s, the primary pharmacological tools for managing anxiety and sleep disorders were barbiturates and meprobamate.[1] While effective, these agents were fraught with peril. Barbiturates, the first synthetic tranquilizers, carried a high risk of lethal overdose due to respiratory depression, a narrow therapeutic index, and a significant potential for tolerance and dependence.[2][3] This created a pressing clinical need for a safer alternative, setting the stage for one of the most consequential discoveries in psychopharmacology.

The Serendipitous Discovery of a New Pharmacophore

The story of benzodiazepines begins not with a targeted drug design campaign, but with a shelved project and a tidy laboratory. In the mid-1950s, the chemist Leo Sternbach at Hoffmann-La Roche was tasked with developing a new tranquilizer.[4] Instead of modifying existing structures like meprobamate, Sternbach revisited his earlier work on a class of compounds known as benzheptoxdiazines, originally intended for use as dyes.[4][5] After synthesizing around 40 compounds in this class without producing a promising candidate, the project was abandoned in 1955.[4]

Two years later, during a lab cleanup, a sample of the final compound from that series, Ro 6-690, was rediscovered.[4] Rather than discard it, Sternbach was persuaded to submit it for pharmacological screening. The results were astounding. The compound, initially identified as a quinazoline-3-oxide, exhibited potent sedative, muscle relaxant, and anti-anxiety properties in animal models.[6] This accidental discovery was the genesis of the first benzodiazepine, chlordiazepoxide (marketed as Librium in 1960).[2][6][7]

Further chemical analysis by Sternbach revealed that the compound had undergone an unexpected molecular rearrangement into a 1,4-benzodiazepine structure.[5] This new heterocyclic core would become the foundation for an entire class of drugs.

The Evolution to 1,4-Benzodiazepin-2-ones: Diazepam (Valium)

Following the success of chlordiazepoxide, Sternbach's team worked to optimize the scaffold. This led to the synthesis of diazepam in 1958, which featured the more stable and now-classic 1,4-benzodiazepin-2-one core structure.[2] Marketed as Valium in 1963, diazepam exhibited greater potency and a more favorable profile, quickly eclipsing Librium in sales.[7][8] Between 1969 and 1982, it became the most prescribed medication in the United States, cementing the dominance of the benzodiazepine class.[8]

| Compound | Key Scientist | Company | Year Synthesized | Year Marketed |

| Chlordiazepoxide (Librium) | Leo Sternbach | Hoffmann-La Roche | 1955[2][7] | 1960[2][7] |

| Diazepam (Valium) | Leo Sternbach | Hoffmann-La Roche | 1958[1] | 1963[2][7] |

| Clonazepam (Klonopin) | N/A | Hoffmann-La Roche | N/A | 1975[1] |

| Lorazepam (Ativan) | N/A | Wyeth Pharmaceuticals | N/A | 1977[1] |

| Alprazolam (Xanax) | J.B. Hester | Upjohn | N/A | 1981[9] |

Mechanism of Action: A New Understanding of Neuronal Inhibition

For nearly 15 years after their discovery, the precise mechanism of action of benzodiazepines remained unknown.[2] Research eventually converged on their interaction with the gamma-aminobutyric acid (GABA) system.[10] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability.[11]

Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[12][13] This binding site is distinct from the GABA binding site itself and is located at the interface between the α and γ subunits of the receptor complex.[14][15]

The binding of a benzodiazepine acts as a positive allosteric modulator (PAM), inducing a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site.[3][14] This potentiation of GABA's effect leads to an increased frequency of chloride channel opening, allowing more chloride ions (Cl-) to flow into the neuron.[11][16] The influx of negative ions hyperpolarizes the neuron, making it less responsive to excitatory stimuli and resulting in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of the drug class.[7][11]

Structure-Activity Relationships (SAR) of 1,4-Benzodiazepin-2-ones

The therapeutic success of diazepam spurred extensive research into the modification of the 1,4-benzodiazepin-2-one scaffold. This work established clear relationships between chemical structure and pharmacological activity, which are crucial for the rational design of new agents.

| Position | Structural Requirement for Optimal Activity | Rationale / Examples |

| Position 1 | A small alkyl substituent. | A methyl group (as in Diazepam) is optimal for activity. Larger groups decrease activity.[17][18] |

| Position 2 | A carbonyl (keto) group. | This group is essential for binding to the benzodiazepine receptor and is a defining feature of the class.[17][18] |

| Position 3 | Generally unsubstituted or a hydroxyl group. | A hydroxyl group (-OH) as seen in Oxazepam and Lorazepam increases polarity, allowing for direct metabolism (glucuronidation) and resulting in a shorter duration of action.[17] |

| Position 5 | A phenyl ring. | This aromatic ring is critical for activity.[18] |

| Position 7 | An electron-withdrawing group. | A halogen (e.g., Chlorine) or a nitro group (NO2) at this position significantly increases anxiolytic potency.[18][19][20] |

| Position 2' (on phenyl ring) | An electron-withdrawing group (e.g., Cl, F). | Substitution at the ortho position of the C5 phenyl ring enhances activity. Para (4') substitution strongly decreases it.[17] |

| Positions 6, 8, 9 | Unsubstituted. | Substitution at these positions on the fused benzene ring generally reduces or abolishes activity.[17] |

Foundational Synthetic Methodologies

The classical synthesis of diazepam provides a representative example of the construction of the 1,4-benzodiazepin-2-one core. Modern advancements, including continuous flow synthesis, have since optimized this process for efficiency and purity.[21]

Experimental Protocol: Classical Diazepam Synthesis

This protocol is a generalized representation of the foundational synthesis.

Step 1: Amide Formation

-

To a solution of 2-amino-5-chlorobenzophenone (1 ) in a suitable solvent like pyridine, add glycine ethyl ester hydrochloride (2 ).

-

Heat the mixture under reflux to facilitate the condensation reaction, forming the intermediate 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (3 ).[22]

-

Cool the reaction mixture and purify the intermediate product, typically through recrystallization.

Step 2: N-Alkylation

-

Dissolve the intermediate (3 ) in an appropriate solvent system, such as dimethylformamide.

-

Add a base (e.g., sodium hydride or sodium ethoxide) to deprotonate the nitrogen at position 1.[22]

-

Introduce a methylating agent, such as methyl iodide or methyl sulphate, to the reaction mixture.[22]

-

Stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and perform an aqueous workup, followed by extraction with an organic solvent.

-

Purify the final product, Diazepam (4 ), via column chromatography or recrystallization.

Legacy and Modern Perspectives

The discovery of 1,4-benzodiazepin-2-ones was a watershed moment in pharmacology. It provided clinicians with a powerful and, compared to barbiturates, significantly safer tool for treating anxiety and related disorders.[2] By the mid-1970s, benzodiazepines were the most frequently prescribed drugs globally.[2]

However, their widespread use also revealed a significant potential for tolerance, physical dependence, and a difficult withdrawal syndrome.[1][2] This has led to more restrictive prescribing guidelines and a continued search for novel anxiolytics with improved side-effect profiles. Current research often focuses on developing GABA-A receptor modulators that are selective for specific alpha subunits (e.g., α2/α3) to isolate the anxiolytic effects from the sedative (α1) and amnesic effects.[23][24][25] The story of the benzodiazepines thus serves as both a triumph of medicinal chemistry and a cautionary tale in clinical pharmacology.

References

- 1. benzoinfo.com [benzoinfo.com]

- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genesispub.org [genesispub.org]

- 4. Adventurous Chemist and His Pill - The Washington Post [washingtonpost.com]

- 5. Benzodiazepines: The Accidental Tranquilizers | Psychology Today [psychologytoday.com]

- 6. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 7. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 8. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 9. therecoveryvillage.com [therecoveryvillage.com]

- 10. Mechanism of action of benzodiazepines - the GABA hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benzoinfo.com [benzoinfo.com]

- 12. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

- 15. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]

- 16. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 17. youtube.com [youtube.com]

- 18. egpat.com [egpat.com]

- 19. chemisgroup.us [chemisgroup.us]

- 20. SAR benzodiazepines.pdf [slideshare.net]

- 21. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Discovery and Development of 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its derivatives have emerged as a focal point of research, particularly in the quest for novel therapeutics targeting the central nervous system and peripheral receptors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these compounds, with a specific focus on their development as cholecystokinin (CCK) receptor antagonists. Detailed experimental protocols, comprehensive quantitative data, and visualizations of key pathways and workflows are presented to facilitate further research and development in this promising area.

Introduction

The 3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one core structure serves as a versatile template for the synthesis of a wide array of biologically active molecules. These derivatives have garnered significant interest due to their potential as anxiolytics, sedatives, and antidepressants. A particularly fruitful area of investigation has been the modification of this scaffold to develop potent and selective antagonists for cholecystokinin (CCK) receptors.

CCK is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. There are two main subtypes of CCK receptors: CCK-A (alimentary) and CCK-B (brain). The development of selective antagonists for these receptors holds therapeutic promise for a range of conditions, from gastrointestinal disorders to anxiety and panic attacks. This guide will focus on a key synthetic pathway and the subsequent biological evaluation of derivatives that have shown significant activity as CCK receptor antagonists.

Synthetic Pathway and Experimental Protocols

A prevalent and effective method for the synthesis of 3-amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives involves a multi-step process starting from the commercially available benzodiazepine, oxazepam.

dot

Synthesis of 3-Chloro-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Intermediate)

Materials:

-

7-Chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one (Oxazepam)

-

Thionyl chloride (SOCl₂)

-

Dry Dichloromethane (DCM)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Protocol:

-

Suspend Oxazepam in dry dichloromethane under an inert atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude 3-chloro intermediate is typically used in the next step without further purification.

General Procedure for the Synthesis of 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Derivatives

Materials:

-

3-Chloro-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Substituted anilines

-

Triethylamine (TEA) or other suitable base

-

Dry Tetrahydrofuran (THF) or other suitable solvent

-

Inert atmosphere

Protocol:

-

Dissolve the crude 3-chloro intermediate in dry THF under an inert atmosphere.

-

Add the desired substituted aniline and triethylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Evaluation: Cholecystokinin (CCK) Receptor Binding Assays

The affinity of the synthesized derivatives for CCK-A and CCK-B receptors is typically determined using radioligand binding assays.

dot

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of 3-Amino-1,4-Benzodiazepines

Introduction: Beyond Classical Benzodiazepines

The 1,4-benzodiazepine scaffold has long been a cornerstone of medicinal chemistry, yielding a plethora of drugs with profound effects on the central nervous system (CNS).[1] Traditionally, their mechanism of action has been centered on the positive allosteric modulation of GABAA receptors, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2][3] However, the introduction of a 3-amino functional group to this privileged structure has unlocked a new dimension of pharmacological activity, revealing a class of compounds with a diverse and nuanced target profile. This guide provides an in-depth exploration of the potential therapeutic targets for 3-amino-1,4-benzodiazepines, moving beyond their classical effects to uncover novel opportunities for drug development.

The strategic placement of the 3-amino group serves as a versatile anchor for a wide array of substituents, enabling fine-tuning of the molecule's interaction with various biological targets. This has led to the discovery of potent and selective ligands for receptors previously not associated with the benzodiazepine class, opening up new therapeutic possibilities for a range of disorders.

Established and Emerging Therapeutic Targets

The therapeutic potential of 3-amino-1,4-benzodiazepines extends to a variety of protein targets, each with distinct signaling pathways and physiological roles. This section will delve into the established and emerging targets for this fascinating class of molecules.

Cholecystokinin Receptors (CCK1 and CCK2): A New Paradigm in Neuromodulation

A significant body of research has identified cholecystokinin (CCK) receptors, specifically the CCK1 and CCK2 subtypes, as prominent targets for 3-amino-1,4-benzodiazepines.[4][5] These G-protein coupled receptors are widely distributed throughout the CNS and the gastrointestinal system, playing crucial roles in anxiety, pain perception, satiety, and memory.[6]